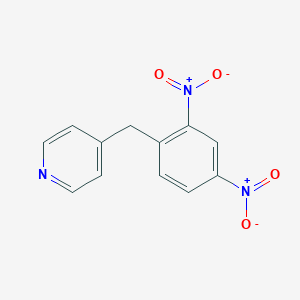

4-(2,4-Dinitrobenzyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2,4-dinitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNEUAACIBIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398202 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-85-6 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dinitrobenzyl)pyridine

This guide provides a comprehensive technical overview for the synthesis of 4-(2,4-dinitrobenzyl)pyridine, a compound of interest for researchers in materials science and medicinal chemistry due to its photochromic properties. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Scientific Background

This compound is a nitroaromatic compound that exhibits photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation.[1] This property makes it a valuable molecule for studying light-induced molecular switching and for the development of novel photoresponsive materials. The synthesis of this compound is achieved through the electrophilic nitration of 4-benzylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[2]

The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than the benzene ring. Therefore, the nitration occurs preferentially on the electron-rich benzene ring of the 4-benzylpyridine precursor.[2] The benzyl group is an ortho-, para-director, leading to the formation of the 2,4-dinitro substituted product.

Mechanism of Nitration

The nitration of 4-benzylpyridine involves the in-situ generation of the highly electrophilic nitronium ion from a mixture of concentrated nitric acid and sulfuric acid. The reaction mechanism can be visualized as follows:

Caption: Mechanism of the dinitration of 4-benzylpyridine.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₄ | [3] |

| Molecular Weight | 259.22 g/mol | [3] |

| CAS Number | 1603-85-6 | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 71.8–74.8°C | [1] |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyridine and dinitrophenyl rings, as well as the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro groups (typically around 1520-1350 cm⁻¹), as well as vibrations from the aromatic rings.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Health and Safety Precautions

Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols. The following points are of critical importance:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All steps of the synthesis, particularly the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated chemical fume hood.

-

Handling of Reagents:

-

Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

4-Benzylpyridine: This compound can be harmful if inhaled or absorbed through the skin. Avoid breathing vapors and ensure adequate ventilation.

-

Dinitro Compounds: Nitroaromatic compounds are often toxic and can be explosive, especially when heated. Avoid grinding the final product and handle with care.

-

-

Reaction Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. This is a highly exothermic process and should be done with caution.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the nitration of benzylpyridines.[2][4] Researchers should perform a thorough risk assessment before proceeding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity |

| 4-Benzylpyridine | 169.22 | ~1.07 | (To be calculated) |

| Concentrated Sulfuric Acid (~98%) | 98.08 | 1.84 | (To be calculated) |

| Fuming Nitric Acid (~90%) | 63.01 | ~1.5 | (To be calculated) |

| Crushed Ice | - | - | Sufficient quantity |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Dichloromethane (or Ethyl Acetate) | - | - | For extraction |

| Anhydrous Sodium Sulfate (or Magnesium Sulfate) | - | - | For drying |

| Ethanol (or other suitable solvent) | - | - | For recrystallization |

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.

-

Addition of Reactants: While maintaining the temperature below 10 °C, slowly add 4-benzylpyridine dropwise to the cooled sulfuric acid with vigorous stirring. Following the addition of 4-benzylpyridine, slowly add a stoichiometric excess (approximately 2.2 equivalents) of fuming nitric acid dropwise, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in a water bath at 60-80 °C for 1-2 hours to ensure complete dinitration. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up: Carefully pour the cooled reaction mixture onto a large beaker of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Dry the purified product under vacuum and determine its melting point. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting and Key Considerations

-

Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

Rate of Addition: The slow, dropwise addition of reagents is essential for controlling the exothermic reaction.

-

Purity of Reagents: Use high-purity starting materials to maximize the yield and purity of the final product.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. However, be aware that this may also lead to the formation of more byproducts.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be an effective alternative.

Conclusion

The synthesis of this compound via electrophilic nitration of 4-benzylpyridine is a well-established method that provides access to this interesting photochromic compound. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can successfully synthesize and purify this molecule for further investigation in a variety of applications. This guide provides the necessary framework for undertaking this synthesis with a strong emphasis on scientific integrity and safety.

References

- Journal of the Chemical Society B: Physical Organic. (n.d.). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. RSC Publishing. [Link]

- ResearchGate. (2025, August 5).

- Unknown. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

- Royal Society of Chemistry. (2020, August 28). 5.1.3. Synthesis of 2-(2,4-Dinitrobenzyl)pyridine. [Link]

- Pearson. (2024, June 28).

- Chegg.com. (2019, April 4). Solved Please experts, draw an electron pushing mechanism of | Chegg.com. [Link]

- vpscience.org. (n.d.).

- CP Lab Safety. (n.d.). 4-(2, 4-Dinitrobenzyl)pyridine, min 98%, 1 gram. [Link]

- Journal of Chemical Education. (n.d.). Synthesis of Photochromic 2-(2,4-Dinitrobenzyl)pyridine. [Link]

- international journal of research culture society. (n.d.).

- Chegg.com. (2017, January 15). Question: Nitration of 2-Benzylpyridine Determine the theoretical yield of the product. Procedure - Chegg. [Link]

- ResearchGate. (2025, August 6). The crystal and molecular structure of 2-(2',4'-dinitrobenzyl)pyridine. [Link]

- Reddit. (2017, March 21). Interpretation of IR spectrum for 2-(2,4-dinitrobenzyl)pyridine : r/chemhelp. [Link]

Sources

mechanism of 4-(2,4-Dinitrobenzyl)pyridine photochromism

An In-Depth Technical Guide to the Photochromic Mechanism of 4-(2,4-Dinitrobenzyl)pyridine

Abstract

This compound (DNBP) is a canonical example of a photochromic molecule, exhibiting a reversible color change from colorless to deep blue upon exposure to ultraviolet light. This transformation is underpinned by a sophisticated series of intramolecular proton transfer events. This technical guide provides a comprehensive exploration of the core mechanisms governing the photochromism of DNBP, intended for researchers, chemists, and professionals in drug development. We will dissect the ultrafast photochemical reactions, the nature of the transient colored species, the kinetics of thermal reversion, and the profound influence of the surrounding environment. Furthermore, this guide furnishes detailed experimental protocols for the analytical techniques essential to investigating these phenomena, grounding theoretical concepts in practical, verifiable methodologies.

The Fundamental Mechanism: A Tale of Two Tautomers

The photochromism of DNBP is not a simple isomerization but a multi-step process involving distinct tautomeric forms. The entire cycle is initiated by the absorption of a photon and concludes with a thermal relaxation back to the initial state.

The Ground State: The Colorless CH-Form

In its thermodynamically stable ground state, DNBP exists as the colorless 2-(2,4-dinitrobenzyl)pyridine, hereafter referred to as the CH-form . In this state, the proton is located on the methylene bridge connecting the pyridine and dinitrophenyl rings.

Photoexcitation and Ultrafast Proton Transfer

Upon irradiation with UV light, the DNBP molecule absorbs a photon, promoting it to an electronically excited state. This excess energy triggers an extremely rapid intramolecular proton transfer (PIPT). A proton from the methylene bridge is transferred to an oxygen atom of the adjacent ortho-nitro group.[1][2][3] This event occurs on an incredibly short timescale, typically within 320 to 500 femtoseconds, and leads to the formation of a transient aci-nitro tautomer, referred to as the OH-form .[4]

// Nodes CH_Form [label="Colorless Ground State (CH-Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_State [label="Excited State [CH*]", fillcolor="#FBBC05", fontcolor="#202124"]; OH_Form [label="Aci-Nitro Intermediate (OH-Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CH_Form -> Excited_State [label="UV Light (hν)", color="#4285F4", fontcolor="#4285F4"]; Excited_State -> OH_Form [label="< 500 fs\nProton Transfer", color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for alignment {rank=same; CH_Form; Excited_State; OH_Form;} } enddot Caption: Initial photoexcitation and ultrafast proton transfer in DNBP.

Formation of the Deeply Colored NH-Tautomer

The aci-nitro (OH-form) is a short-lived intermediate. It rapidly undergoes a subsequent tautomerization to a more stable, conjugated species known as the N-H quinoid tautomer, or NH-form .[1][4] This form, sometimes referred to as an azamerocyanine, possesses an extended π-conjugated system, which is responsible for its strong absorption in the visible spectrum (λmax ≈ 520-580 nm) and its characteristic deep blue color.[4] The NH-form is metastable, with a lifetime ranging from microseconds to several hours, depending heavily on the environment.[1][4]

// Nodes CH_Form [label="Colorless Ground State (CH-Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_State [label="Excited State [CH*]", fillcolor="#FBBC05", fontcolor="#202124"]; OH_Form [label="Aci-Nitro Intermediate (OH-Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NH_Form [label="Colored N-H Tautomer (NH-Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CH_Form -> Excited_State [label="UV Light (hν)", color="#4285F4", fontcolor="#4285F4"]; Excited_State -> OH_Form [label="< 500 fs\nProton Transfer", color="#EA4335", fontcolor="#EA4335"]; OH_Form -> NH_Form [label="Tautomerization", color="#34A853", fontcolor="#34A853"];

// Invisible nodes for alignment {rank=same; CH_Form; Excited_State; OH_Form; NH_Form;} } enddot Caption: The complete photochemical pathway to the colored NH-form.

The Reversion Pathway: Thermal Fading to Colorless

In the absence of the stimulating UV light, the metastable blue NH-form will spontaneously revert to the more stable colorless CH-form. This process is thermally driven and its kinetics are a critical aspect of DNBP's photochromic character.

The rate of this thermal "fading" or "bleaching" is highly sensitive to the molecule's environment. While the blue color can persist for hours in the crystalline solid state at room temperature, it fades within seconds or less in most organic solvents.[1] This difference is attributed to the rigid crystalline matrix which restricts the conformational changes necessary for the back-reaction, thus increasing the energy barrier for the reversion.

| Medium | Approximate Lifetime of Colored Form (at Room Temp.) | Key Influencing Factor |

| Crystalline Solid | Several hours | Rigid lattice restricts molecular rearrangement.[1][3] |

| Poly(methyl methacrylate) Film | Minutes to hours | Polymer matrix provides a semi-rigid environment.[5] |

| Benzene (Nonpolar Solvent) | Seconds to minutes | Lower stabilization of charged intermediates.[1] |

| Ethanol (Polar, Protic Solvent) | Milliseconds to seconds | Solvent hydrogen bonding can facilitate deactivation pathways.[4] |

Experimental Methodologies for Probing DNBP Photochromism

A multi-faceted approach combining steady-state and time-resolved spectroscopy is required to fully elucidate the photochromic mechanism of DNBP.

Protocol: Steady-State UV-Vis Spectroscopy

This technique is used to monitor the initial and final states of the photochromic transformation.

Objective: To observe the appearance of the visible absorption band of the NH-form upon UV irradiation and its subsequent thermal decay.

Methodology:

-

Sample Preparation: Prepare a dilute solution of DNBP in a suitable solvent (e.g., acetonitrile or embedded in a PMMA film). The concentration should be adjusted to yield an absorbance of ~0.1-0.3 in the UV region for the colorless form.

-

Baseline Spectrum: Record a UV-Vis spectrum of the colorless solution from 300 nm to 800 nm. This is the spectrum of the CH-form.

-

Photo-activation: Irradiate the sample with a UV lamp (e.g., 365 nm) for a defined period (e.g., 60 seconds).

-

Colored-State Spectrum: Immediately after irradiation, record a new UV-Vis spectrum. A strong absorption band should appear in the 520-580 nm range, corresponding to the NH-form.

-

Thermal Fading Kinetics: Monitor the decay of the visible absorption band over time by recording spectra at regular intervals in the dark. The decay of the peak absorbance at λmax can be plotted against time to determine the fading kinetics.

Workflow: Ultrafast Transient Absorption Spectroscopy

This is the definitive technique for observing the initial, ultrafast proton transfer event.[6]

Objective: To detect the formation and decay of the initially excited state and the subsequent rise of the aci-nitro (OH-form) intermediate.

// Nodes Laser [label="Femtosecond Laser\n(e.g., 800 nm, <100 fs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Splitter [label="Beam Splitter", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF", width=0.8]; Pump_Path [label="Pump Beam\n(Frequency Doubled to 400 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Probe_Path [label="Probe Beam\n(White Light Continuum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Delay_Stage [label="Optical Delay Stage", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="DNBP Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detector [label="Spectrometer/CCD", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Laser -> Splitter [color="#202124"]; Splitter -> Pump_Path [label="~90%", color="#FBBC05", fontcolor="#202124"]; Splitter -> Delay_Stage [label="~10%", color="#4285F4", fontcolor="#202124"]; Delay_Stage -> Probe_Path [color="#4285F4"]; Pump_Path -> Sample [label="Excites Sample (t=0)", color="#FBBC05", fontcolor="#202124"]; Probe_Path -> Sample [label="Probes Absorbance\n(at time t=Δt)", color="#4285F4", fontcolor="#202124"]; Sample -> Detector [label="Transmitted Probe", color="#202124"]; } enddot Caption: Workflow for a pump-probe transient absorption experiment.

Causality of Experimental Choices:

-

Femtosecond Laser: The proton transfer is a sub-picosecond event, requiring a laser with a pulse duration shorter than the process itself to resolve it in time.[4]

-

Pump-Probe Configuration: The pump pulse initiates the photochemical reaction. The time-delayed probe pulse measures the resulting change in absorption. By systematically varying the delay, the evolution of transient species can be mapped out.[6]

-

White Light Continuum Probe: Using a broad-spectrum probe allows for the simultaneous monitoring of the entire visible and near-IR region, enabling the observation of the decay of one species and the rise of another across different wavelengths.

Protocol: Nanosecond Laser Flash Photolysis

This technique is ideal for studying the kinetics of the longer-lived NH-form and its thermal decay back to the CH-form.

Objective: To measure the absorption spectrum of the metastable NH-form and determine the rate constant for its thermal fading reaction.

Methodology:

-

System Setup: A typical setup consists of a pulsed Nd:YAG laser (e.g., 355 nm output) as the excitation source and a high-intensity Xenon arc lamp as the probe light source.

-

Sample Preparation: Prepare a deoxygenated solution of DNBP in the solvent of interest. Deoxygenation (e.g., by bubbling with Nitrogen or Argon) is crucial as dissolved oxygen can quench excited states and interfere with the kinetics.

-

Excitation: The sample is excited with a short laser pulse (~5-10 ns).

-

Data Acquisition: The change in absorbance of the sample is monitored over time (from nanoseconds to seconds) at a specific wavelength (e.g., the λmax of the NH-form, ~570 nm) using a fast photodetector and a digital oscilloscope.

-

Kinetic Analysis: The resulting decay trace (Absorbance vs. Time) is fitted to an appropriate kinetic model (typically first-order or pseudo-first-order) to extract the lifetime (τ) and the rate constant (k) of the thermal fading reaction.

Conclusion

The photochromism of this compound is a fascinating and complex process governed by a sequence of ultrafast proton transfers and tautomerizations. The initial absorption of UV light by the stable CH-form leads to the rapid formation of an aci-nitro (OH) intermediate, which then converts to the deeply colored and metastable N-H quinoid (NH) tautomer. The system reverts to its original state via a thermal back-reaction whose kinetics are exquisitely sensitive to the surrounding medium. A thorough understanding of this mechanism, achieved through a combination of steady-state and time-resolved spectroscopic techniques, is essential for harnessing DNBP and similar T-type photochromic molecules in advanced applications such as molecular switches, high-density optical data storage, and smart materials.

References

- S. A. El-Kemary, M., El-Shishtawy, R. M., & Moussa, A. (2004). Transient behavior of 2-(2', 4'-dinitrobenzyl) pyridine photochromism studied by ultrafast laser spectroscopy. Chemical Physics Letters, 396(1-3), 154-159. [Link]

- Corval, A., Casalegno, R., Ziane, O., & Burrows, H. D. (1998). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. The Journal of Physical Chemistry A, 102(16), 2759-2764. [Link]

- Naumov, P., & Sekatskii, S. K. (2004). Latent photochromism (pseudothermochromism) and photofatigue of crystalline 2-(2′,4′-dinitrobenzyl)pyridine. Journal of Physical Organic Chemistry, 17(11), 1009-1017. [Link]

- Samanta, S., Gopikrishna, P., & Lakshmi, V. (2020). Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynylated Mono- and Bis-Benzopyrans. ACS Omega, 5(2), 1179-1186. [Link]

- Royal Society of Chemistry. (2020). Synthesis of 2-(2,4-Dinitrobenzyl)pyridine. In Classic Organic Synthesis. [Link]

- Zaczek, N. M., Levy, W. D., Jordan, M. L., & Niemyer, J. A. (1995). Synthesis of Photochromic 2-(2,4-Dinitrobenzyl)pyridine.

- Zaczek, N. M., & Aftergut, S. (2000). Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching.

- Corval, A., Casalegno, R., Ziane, O., & Burrows, H. D. (1998). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine.

- Görner, H. (1994). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Physical Chemistry Chemical Physics, 90(15), 3161-3173. [Link]

- Kopylova, T. N., et al. (2021).

- Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy. [Link]

- Takeda, J., et al. (2001). Photoinduced intramolecular proton transfer in 2- and this compound. Journal of Luminescence, 94-95, 591-594. [Link]

- Szymański, M., et al. (2023). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. Scientific Reports, 13, 2456. [Link]

- Lee, J., et al. (2015). Excited-state intramolecular proton transfer and vibrational cooling dynamics of 1,2-dihydroxyanthraquinone by femtosecond transient absorption spectroscopy. Chemical Physics Letters, 635, 230-235. [Link]

- Hardwick, R., & Ben-Hur, D. (1971). Photoisomerization of 2-(2,4-Dinitrobenzyl)pyridine and 2-(2-Nitro-4-cyanobenzyl)pyridine. The Journal of Organic Chemistry, 36(15), 2240-2246. [Link]

- Zhang, Y., et al. (2021). Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences, 233, 01021. [Link]

- Badgujar, D. M., et al. (2015). Thermal decomposition and kinetics of 2,4-dinitroimidazole: An insensitive high explosive. Journal of Thermal Analysis and Calorimetry, 121, 121-129. [Link]

- Zhang, J., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 25(21), 5123. [Link]

- Rozwadowski, T., et al. (2023). Molecular dynamics and kinetics of isothermal cold crystallization with tunable dimensionality in a molecular glass former. Physical Chemistry Chemical Physics, 25(2), 1185-1199. [Link]

Sources

An In-depth Technical Guide to 4-(2,4-Dinitrobenzyl)pyridine: Structure, Properties, and Application in Alkylating Agent Detection

This guide provides a comprehensive technical overview of 4-(2,4-Dinitrobenzyl)pyridine (4-DNBP), a pyridine derivative of significant interest to researchers in chemistry, toxicology, and drug development. We will delve into its core chemical properties, molecular structure, and its primary application as a highly sensitive chromogenic reagent for the detection and quantification of alkylating agents. This document is designed to furnish scientists and drug development professionals with both the theoretical underpinnings and practical methodologies associated with this versatile compound.

Introduction: The Chemical Identity of this compound

This compound, also known as γ-DNBP, is an organic compound that belongs to the family of nitro-substituted benzylpyridines. Its structure is characterized by a pyridine ring linked via a methylene bridge to a 2,4-dinitrophenyl group. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring significantly influences the electronic properties of the molecule, particularly the acidity of the benzylic protons on the methylene bridge. This electronic feature is the cornerstone of its utility as a chemical reagent.

While its isomer, 2-(2,4-Dinitrobenzyl)pyridine, is well-known for its solid-state photochromism, 4-DNBP does not exhibit this property in its crystalline form due to an unfavorable molecular geometry for the necessary intramolecular proton transfer.[1] However, it does display photochromic behavior in solution, a phenomenon driven by a photoinduced intramolecular proton transfer (PIPT).[1]

The primary focus of this guide, however, is not its photochromism but its application as a superior alternative to the classic 4-(4-Nitrobenzyl)pyridine (NBP) reagent for detecting alkylating agents. The additional nitro group enhances the reactivity of 4-DNBP, making it a more sensitive tool for this critical analytical task.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1603-85-6 | [1] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1] |

| Molecular Weight | 259.22 g/mol | [1] |

| Appearance | Gray to dark purple powder/crystal | [2] |

| Melting Point | 78 °C | [2] |

| pKa (Pyridinium ion) | ~5.2 (estimated based on pyridine) | [3] |

Molecular Structure and Stereochemistry

The molecular architecture of 4-DNBP has been elucidated with high precision using single-crystal X-ray diffraction. These studies reveal a distinctly non-planar conformation in the crystalline state.

Key Structural Features:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c[1]

-

Ring Orientation: There is a significant twist between the pyridine and the dinitrobenzyl ring systems, with a dihedral angle of 70.7°.[1]

-

Nitro Group Conformation: Steric hindrance forces the nitro groups to be non-coplanar with the benzyl ring. The ortho-nitro group (at the 2-position) is rotated 38.5° out of the benzyl ring's plane.[1]

This twisted conformation is critical to its properties. In the solid state, the para-position of the dinitrobenzyl group relative to the pyridine nitrogen makes a direct, intramolecular proton transfer to the nitrogen atom geometrically impossible. This explains the lack of solid-state photochromism, a stark contrast to its 2-isomer where the proximity of the methylene bridge to the pyridine nitrogen facilitates this transfer.[1]

Caption: Molecular Structure of this compound.

Core Application: Colorimetric Detection of Alkylating Agents

The most significant application of 4-DNBP is in the sensitive detection of alkylating agents. These agents are a class of reactive compounds used in cancer chemotherapy but are also recognized as carcinogens and chemical warfare agents.[4][5] The ability to detect and quantify their presence is crucial in drug development, toxicological screening, and environmental monitoring.[4]

The methodology is based on the well-established reaction of 4-(4-Nitrobenzyl)pyridine (NBP), first detailed by Epstein and colleagues.[6] 4-DNBP functions via the same mechanism but offers enhanced sensitivity due to its superior electronic properties.

Mechanism of Action: A Nucleophilic Substitution Reaction

The detection principle is a classic nucleophilic substitution reaction. The pyridine nitrogen of 4-DNBP acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (R-X). This initial reaction forms a quaternary pyridinium salt. This salt is colorless. The subsequent addition of a base (e.g., sodium hydroxide, triethylamine) abstracts a proton from the acidic methylene bridge, leading to a molecular rearrangement that forms a highly conjugated, intensely colored quinoidal structure. The intensity of this color is directly proportional to the concentration of the alkylating agent.[1][7]

The two electron-withdrawing nitro groups on the benzyl ring play a crucial role. They significantly increase the acidity of the methylene bridge protons, facilitating their abstraction by the base in the final color-developing step. This enhanced acidity is why 4-DNBP is theoretically more sensitive than NBP, as the color-forming deprotonation step is more favorable.

Caption: General mechanism for the colorimetric detection of alkylating agents.

Causality Behind Experimental Choices

As a senior scientist, it is imperative not just to follow a protocol, but to understand the rationale behind each step. The standard NBP assay, which we adapt here for 4-DNBP, involves several critical choices:

-

Choice of Reagent: 4-DNBP is chosen over NBP for its potential for higher sensitivity. The two nitro groups make the methylene protons more acidic, facilitating the final color-forming deprotonation step. This leads to a more efficient generation of the chromophore, which can translate to lower limits of detection.

-

Reaction Medium: The initial alkylation is often performed in a non-aqueous solvent like acetone or a mixed aqueous-organic system.[1] This is a matter of solubility for both the pyridine reagent and the often lipophilic alkylating agents. For biological samples, protein precipitation with a solvent like ethanol is a necessary first step to clear the matrix.[8]

-

Temperature and Time: The alkylation reaction is typically accelerated by heating. The optimal temperature and time are a trade-off: conditions must be sufficient to drive the alkylation to completion but not so harsh as to cause degradation of the reagent or the alkylated product. This must be empirically determined for each specific alkylating agent, as their reactivities vary widely.[6]

-

Basification: The addition of a strong base is the critical color-developing step. The choice of base (e.g., NaOH, piperidine, triethylamine) and the timing of its addition are crucial. The colored quinoidal product can be unstable, especially in aqueous alkaline solutions.[6]

-

Extraction: To stabilize the chromophore and remove interfering substances, a solvent extraction step is often employed immediately after the alkylation and before basification, or after color development.[6] Chloroform or ethyl acetate are common choices. This transfers the colored product to an organic phase where it is often more stable, allowing for a more reliable spectrophotometric reading.

Experimental Protocols

The following protocols are adapted from established methods for 4-(4-Nitrobenzyl)pyridine (NBP) and are presented as a starting point for validation with 4-DNBP.[1][6] Due to the higher reactivity of 4-DNBP, optimization of reaction times and temperatures may be required.

Synthesis of this compound

This procedure is adapted from the established synthesis of the 2-isomer via electrophilic aromatic substitution (nitration) of the corresponding benzylpyridine.[7][9][10]

Materials:

-

4-Benzylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution (2 M)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 20 mL of concentrated H₂SO₄ in an ice-salt bath to below 5 °C.

-

Slowly add 4-benzylpyridine dropwise, ensuring the temperature remains below 10 °C.

-

In the same manner, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After addition is complete, replace the ice bath with a water bath and heat the mixture to 80 °C with stirring for approximately 20-30 minutes.

-

Carefully pour the hot reaction mixture onto ~200 g of crushed ice in a beaker.

-

Neutralize the acidic solution by slowly adding 2 M NaOH solution with stirring until the mixture is strongly alkaline (pH ~11).

-

Extract the product from the aqueous mixture with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield purified this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point (literature: 78 °C) and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Protocol for Alkylating Agent Detection

This generalized protocol is based on the Epstein method and subsequent improvements.[6] It is designed for use in a 96-well plate format for higher throughput but can be adapted for cuvettes.

Workflow Diagram:

Caption: High-throughput workflow for alkylating agent detection.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

4-DNBP Reagent: Prepare a 5% (w/v) solution of this compound in a suitable organic solvent such as acetone or ethyl acetate.

-

Basifying Solution: Prepare a solution of 1 M sodium hydroxide in 95% ethanol.

-

Standards: Prepare a series of known concentrations of the alkylating agent of interest in the same solvent as the test samples.

-

-

Alkylation Reaction:

-

To each well of a 96-well plate (or to individual glass tubes), add 100 µL of the sample or standard.

-

Add 50 µL of the 4-DNBP reagent to each well.

-

Seal the plate or cap the tubes and incubate in a water bath or oven at a pre-determined temperature (e.g., 90 °C) for a set time (e.g., 30 minutes). Note: These conditions must be optimized for the specific alkylating agent.

-

-

Color Development and Measurement:

-

After incubation, cool the plate/tubes rapidly to room temperature in an ice bath.

-

Working quickly, add 150 µL of the basifying solution to each well. A purple-blue color should develop immediately.

-

Immediately read the absorbance of each well at the wavelength of maximum absorbance (λmax), which is typically between 540-580 nm. The exact λmax should be determined by scanning the spectrum of a positive control. The color is often unstable, so readings should be taken within a consistent, short timeframe (e.g., 2-5 minutes) after base addition.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the alkylating agent in the unknown samples by interpolating their absorbance values on the calibration curve.

-

Trustworthiness through Self-Validation: This protocol is a self-validating system. The inclusion of a blank (solvent only) and a full set of calibration standards in every run allows for the verification of linearity, sensitivity (limit of detection), and precision. Any deviation from the expected standard curve immediately flags a potential issue with the assay run. For drug development applications, this method must be fully validated according to regulatory guidelines.

Conclusion and Future Perspectives

This compound is a powerful analytical tool for researchers engaged in the study of alkylating agents. Its chemical structure, particularly the presence of two nitro groups, confers a heightened reactivity that makes it an excellent candidate for highly sensitive colorimetric assays. By understanding the underlying nucleophilic substitution mechanism and the rationale for each experimental step, scientists can effectively adapt and validate this methodology for a wide range of applications, from quantifying chemotherapeutic agents in biological matrices to monitoring for hazardous environmental contaminants.

Future research may focus on the development of solid-phase sensors incorporating 4-DNBP, similar to work done with NBP derivatives, to create portable, real-time detectors for field use.[4] Such advancements would further enhance the utility of this versatile and highly effective chemical probe.

References

- Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. [Link]

- Provencher, P. A., & Love, J. A. (2015). Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. The Journal of Organic Chemistry, 80(19), 9603–9609. [Link]

- ChemistryViews. (2015, October 6).

- International Online Medical Council. (2014). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. IOMC. [Link]

- Ottersen, T., & Seff, K. (1974). The crystal and molecular structure of 4-(2',4'-dinitrobenzyl)pyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(4), 955-959.

- Al-Rawi, J. M. A., et al. (2009). Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. Talanta, 77(4), 1335-1343. [Link]

- Royal Society of Chemistry. (2020). 5.1.3. Synthesis of 2-(2,4-Dinitrobenzyl)pyridine.

- Tang, P., Leung, H. T., & Sun, G. (2018). Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon-6 Nanofibrous Membrane. Part I: Investigation of 4-( p-Nitrobenzyl)pyridine as a "New" Sensing Agent with Ultrahigh Sensitivity. Analytical Chemistry, 90(24), 14593–14601. [Link]

- Sohr, R., Schmeck, G., Preiss, R., & Matthias, M. (1982). [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma]. Die Pharmazie, 37(11), 777–779. [Link]

- ResearchGate. (n.d.). NBP reacts specifically with alkylating agent to produce chromophore... ResearchGate.

- ResearchGate. (2013, October 6). How does one calculate Pka value for Pyridinium by using pka value of pyridine? ResearchGate.

- Zaczek, N. M., Levy, W. D., Jordan, M. L., & Niemyer, J. A. (1982). Synthesis of Photochromic 2-(2,4-Dinitrobenzyl)pyridine.

- Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 70(3), 1019–1028.

- PubChem. (n.d.). This compound. PubChem.

- Colvin, M. (1996). Alkylating Agents. Holland-Frei Cancer Medicine. 4th edition. [Link]

- Carlsson, G., & Ehrenberg, L. (1980). Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents. Toxicology Letters, 5(2), 161-167. [Link]

- ResearchGate. (2022, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

- Hertzog-Ronen, C., et al. (2009). Detection and identification of alkylating agents by using a bioinspired "chemical nose". Chemistry, 15(40), 10380-10386. [Link]

- Wikipedia. (n.d.). 4-Pyrrolidinopyridine. Wikipedia.

- Oncohema Key. (2016, May 27).

- ResearchGate. (n.d.). Alkylating Anticancer Drugs. ResearchGate.

- Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research, 14(19), 5967–5976. [Link]

- MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.com.

- Ania, R., et al. (2019). Development and Validation of a Colorimetric Method for the Quantitative Analysis of Thioamide Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 220, 117154. [Link]

- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital.

- Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? Reddit.

- Williams, R. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. University of Wisconsin-Madison.

- Stenutz. (n.d.). 2-(2,4-dinitrobenzyl)pyridine. Stenutz.

- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- ResearchGate. (n.d.). (PDF) Detection of sequence-specific antitumor alkylating agent DNA damage from cells treated in culture and from a patient. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-硝基苄基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(2,4-Dinitrobenzyl)pyridine | 1151-97-9 [chemicalbook.com]

- 10. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(2,4-Dinitrobenzyl)pyridine from 2-Benzylpyridine

Executive Summary

This guide provides a detailed technical overview of the synthesis of 2-(2,4-Dinitrobenzyl)pyridine, a compound of significant interest due to its remarkable photochromic properties. The synthesis is achieved through the dinitration of 2-benzylpyridine via an electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses critical process parameters and characterization techniques. It is intended for researchers, chemists, and professionals in drug development and material science who require a robust and well-understood methodology for preparing this compound.

Introduction: The Significance of 2-(2,4-Dinitrobenzyl)pyridine

2-(2,4-Dinitrobenzyl)pyridine, often abbreviated as α-DNBP, is a molecule renowned for its photochromic behavior—the ability to undergo a reversible color change upon exposure to light.[1][2] First reported by Tschitschibabin in 1925, the pale yellow crystals of α-DNBP turn a deep blue when exposed to sunlight, a process that reverses in darkness over 24-48 hours.[2] This phenomenon is rooted in a photo-induced intramolecular proton transfer (PIPT), where a hydrogen atom from the benzylic methylene bridge migrates to a nitro group, resulting in the formation of metastable tautomers.[3][4] This unique property makes α-DNBP and its derivatives valuable candidates for applications in high-density optical data storage, molecular switches, and light-activated chemical systems.[5][6]

The synthesis of α-DNBP from the readily available precursor 2-benzylpyridine is a classic example of electrophilic aromatic substitution, specifically nitration.[7] This guide provides an in-depth examination of this synthesis, focusing on the scientific principles that govern the reaction and a field-proven protocol for its successful execution.

Reaction Mechanism and Scientific Principles

The conversion of 2-benzylpyridine to 2-(2,4-Dinitrobenzyl)pyridine is achieved by dinitration under relatively forcing conditions using a mixture of fuming nitric acid and concentrated sulfuric acid.[7] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.

Generation of the Electrophile: The Nitronium Ion

The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ from the interaction between concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and powerfully electrophilic nitronium ion.[7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: A Tale of Two Rings

The 2-benzylpyridine molecule contains two aromatic systems: a pyridine ring and a phenyl ring. The regioselectivity of the nitration is dictated by the electronic properties of these two rings.

-

Pyridine Ring Deactivation: The pyridine ring is an electron-deficient (π-deficient) system due to the electron-withdrawing effect of the nitrogen atom.[9] Furthermore, under the strongly acidic reaction conditions, the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge strongly deactivates the ring towards attack by the positively charged nitronium electrophile.[10]

-

Phenyl Ring Activation: In contrast, the phenyl ring of the benzyl group is more electron-rich and nucleophilic compared to the protonated pyridine ring.[9] Therefore, electrophilic attack by the nitronium ion occurs preferentially on the phenyl ring.[7]

Directing Effects and Dinitration

The initial substitution pattern on the phenyl ring is governed by the directing effect of the methylene bridge substituent (-CH₂-Py). This group acts as a weak activating group and is an ortho, para-director. The first nitration occurs primarily at the para position (C4) due to reduced steric hindrance compared to the ortho position.[11]

Once the first nitro group is installed, it strongly deactivates the ring through its powerful electron-withdrawing resonance and inductive effects. As a deactivating group, the nitro group is a meta-director. Consequently, the second nitration is directed to a position meta to the first nitro group. When the first group is at the C4 position, the second nitration occurs at the C2 position (ortho to the benzyl bridge), resulting in the final 2,4-dinitro substitution pattern.[11][12]

Caption: The overall mechanism for the dinitration of 2-benzylpyridine.

Detailed Experimental Protocol

This protocol is adapted from procedures published in the Journal of Chemical Education and other established sources.[7][13][14] It is designed for laboratory-scale synthesis and has been validated to provide reliable yields.

Materials and Reagents

-

Chemicals:

-

2-Benzylpyridine (C₁₂H₁₁N)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 90%)

-

Sodium Hydroxide (NaOH), 2 M solution

-

Diethyl Ether (or Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Crushed Ice

-

-

Equipment:

-

Three-necked round-bottom flask (50 mL or 100 mL)

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Water bath or heating mantle

-

Beaker (1 L)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Stoichiometry and Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mmol) | Molar Eq. |

| 2-Benzylpyridine | C₁₂H₁₁N | 169.22 | ~1.08 | 3.2 mL (3.46 g) | 20.4 | 1.0 |

| Fuming Nitric Acid | HNO₃ | 63.01 | ~1.50 | 4.0 mL (6.00 g) | 95.2 | ~4.7 |

| Sulfuric Acid | H₂SO₄ | 98.08 | ~1.84 | 20 mL | - | Catalyst/Solvent |

Step-by-Step Synthesis Procedure

(CAUTION: This procedure must be performed in a certified chemical fume hood. 2-Benzylpyridine is toxic, and fuming nitric acid and concentrated sulfuric acid are extremely corrosive and noxious.[14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.)

-

Initial Setup: Place 20 mL of concentrated sulfuric acid in a 50 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the flask in an ice-salt bath until the internal temperature is below 5 °C.[7]

-

Substrate Addition: While maintaining vigorous stirring and keeping the temperature below 10 °C, add 3.2 mL of 2-benzylpyridine dropwise from the dropping funnel. The addition should be slow to manage the exothermic reaction.[7]

-

Nitrating Agent Addition: After the 2-benzylpyridine has been added, add 4.0 mL of fuming nitric acid dropwise in the same manner, ensuring the temperature remains below 10 °C.[7]

-

Heating: Once the addition is complete, remove the ice-salt bath and replace it with a water bath. Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 20-30 minutes.[7][15]

-

Quenching: Carefully pour the warm reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker. This step should be done slowly and with caution. Rinse the reaction flask with a small amount of ice-water and add it to the beaker.[7]

-

Neutralization: Place the beaker in an ice bath to cool the quenched mixture. Slowly and carefully add 2 M sodium hydroxide solution dropwise with gentle stirring until the mixture is strongly alkaline (pH ~11), as indicated by pH paper. A milky yellow precipitate should form.[7]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (e.g., 3 x 100 mL portions). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution to about 50-60 mL using a rotary evaporator.[7]

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. Collect the light tan to yellow crystals by vacuum filtration using a Büchner funnel.[7]

-

Recrystallization: Purify the crude product by recrystallizing from a minimal amount of hot ethanol. If the solution is colored, a small amount of decolorizing charcoal can be used. Allow the solution to cool slowly to form pure prisms.[7][14]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry. The expected yield is typically in the range of 40-55%.[14]

Caption: A streamlined workflow for the synthesis of α-DNBP.

Product Characterization

Confirmation of the successful synthesis of 2-(2,4-Dinitrobenzyl)pyridine relies on the analysis of its physical and spectroscopic properties.

-

Appearance: The purified product should be light tan or pale yellow prisms or crystalline powder.[14][15]

-

Melting Point: The reported melting point is in the range of 91-93 °C.[14] A sharp melting point in this range is a good indicator of purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for functional group identification. Key peaks to look for include:

-

Strong, asymmetric and symmetric stretching vibrations for the NO₂ groups, typically found around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[16]

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the exact structure and substitution pattern of the aromatic rings.

Discussion and Practical Insights

Critical Experimental Parameters

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (below 10 °C) during the addition of reagents is critical to prevent runaway reactions and the formation of undesired byproducts from over-oxidation.[7][17]

-

Reagent Grade: The use of fuming nitric acid is important for achieving dinitration under these conditions. Standard concentrated nitric acid may not be sufficiently reactive.[14]

-

Order of Addition: Adding the 2-benzylpyridine to the sulfuric acid first allows for controlled protonation and dissolution before the nitrating agent is introduced.

Safety as a Self-Validating System

The protocol incorporates safety measures that are integral to its success. The controlled, dropwise addition of reagents into a pre-cooled vessel is not just a safety precaution but a core procedural step that ensures the reaction proceeds along the desired pathway. The quenching on ice serves to rapidly halt the reaction and dilute the strong acid mixture, enabling a safe and effective neutralization and workup. Adherence to these safety-critical steps is a prerequisite for achieving the desired outcome.

Conclusion

The synthesis of 2-(2,4-Dinitrobenzyl)pyridine from 2-benzylpyridine is a robust and well-documented procedure that serves as an excellent case study in electrophilic aromatic substitution. By carefully controlling reaction conditions, particularly temperature, high-purity α-DNBP can be reliably produced. The unique photochromic properties of the final product underscore its importance in the field of materials science, making this synthesis a valuable procedure for both academic and industrial research laboratories.

References

- Zaczek, N. M., Levy, W. D., Jordan, M. L., & Niemyer, J. A. (n.d.). Synthesis of Photochromic 2-(2,4-Dinitrobenzyl)pyridine. Journal of Chemical Education.

- Casalegno, R., et al. (2002). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. The Journal of Physical Chemistry A.

- Zaczek, N. M., et al. (n.d.). Synthesis of Photochromic 2-(2,4-Dinitrobenzyl)pyridine. ACS Publications.

- Royal Society of Chemistry. (2020). Synthesis of 2-(2,4-Dinitrobenzyl)pyridine. In Organic Chemistry Experiments.

- Study.com. (n.d.). In the nitration reaction of 2-benzylpyridine, why does the nitration occur selectively at the benzene ring? Homework.Study.com.

- Casalegno, R., et al. (2002). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. ResearchGate.

- Zaczek, N. M., & Osborne, C. E. (2006). Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching. Journal of Chemical Education.

- Nakayama, M., et al. (1999). Photochromism and Luminescence Properties of a 2-(2,4-Dinitrobenzyl)Pyridine Dispersed in Polymer Films. Journal of the Physical Society of Japan.

- Kimura, T., et al. (1999). Photochromism and Luminescence Properties of a 2-(2,4-Dinitrobenzyl)Pyridine Dispersed in Polymer Films. Journal of the Physical Society of Japan.

- Dietzek, B., et al. (2019). Vibrational Spectroscopic Characterization of 2-(2,4-Dinitrobenzyl)-pyridine (α-DNBP) in Solution by Polarization-Resolved Spontaneous Raman Scattering and Broadband CARS. The Journal of Physical Chemistry A.

- Chegg.com. (2019). Solved: Please experts, draw an electron pushing mechanism....

- Chegg.com. (2013). Solved: 1- Show the mechanism for the dinitration of 2-benzylpyridine....

- Semantic Scholar. (1974). Nitration of 2- and 5-benzyl-3-hydroxypyridines and their N-oxides.

- Reddit. (2017). Interpretation of IR spectrum for 2-(2,4-dinitrobenzyl)pyridine. r/chemhelp.

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.jps.jp [journals.jps.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.jps.jp [journals.jps.jp]

- 7. books.rsc.org [books.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. homework.study.com [homework.study.com]

- 10. Nitration of 2- and 5-benzyl-3-hydroxypyridines and their N-oxides | Semantic Scholar [semanticscholar.org]

- 11. Solved Please experts, draw an electron pushing mechanism of | Chegg.com [chegg.com]

- 12. chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-(2,4-Dinitrobenzyl)pyridine | 1151-97-9 [chemicalbook.com]

- 16. reddit.com [reddit.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Tautomerism of Dinitrobenzylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the tautomerism exhibited by dinitrobenzylpyridine compounds, with a primary focus on the well-studied photochromic molecule, 2-(2',4'-dinitrobenzyl)pyridine (α-DNBP). We will delve into the fundamental principles governing this phenomenon, the structural characteristics of the tautomeric forms, and the analytical techniques employed for their characterization. The insights provided herein are intended to equip researchers with the necessary knowledge to understand and manipulate this fascinating class of compounds for applications in drug development and materials science.

Introduction: The Significance of Tautomerism in Dinitrobenzylpyridines

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1][2][3] In the realm of drug discovery and development, understanding the tautomeric behavior of a compound is critical, as different tautomers can exhibit distinct pharmacological activities, toxicities, and pharmacokinetic profiles.[4][5] Dinitrobenzylpyridine compounds, a class of molecules known for their intriguing photochromic and thermochromic properties, present a compelling case study in tautomerism.[6][7]

The photochromism of 2-(2',4'-dinitrobenzyl)pyridine (α-DNBP), first reported by Chichibabin and co-workers, involves an intramolecular proton transfer that leads to the formation of different colored tautomers upon exposure to light.[6] This reversible color change has garnered significant interest for potential applications in optical data storage, molecular switches, and light-activated therapeutic agents.[8][9] This guide will provide a detailed examination of the tautomeric equilibria in these compounds, the structural features that govern their interconversion, and the experimental methodologies to probe these dynamic processes.

The Tautomeric Landscape of 2-(2',4'-Dinitrobenzyl)pyridine

The stable, colorless form of 2-(2',4'-dinitrobenzyl)pyridine is the CH tautomer .[6] Upon irradiation with UV light, it can be transformed into two colored, metastable tautomers: a yellow OH form and a long-lived blue NH form .[6] The ratio of these photo-induced tautomers is dependent on both temperature and the surrounding environment (e.g., solution versus solid state).[6] The reverse reaction, leading back to the stable CH form, can occur either thermally or be induced by further photo-irradiation.[6]

The interconversion between these tautomers is a result of an intramolecular proton transfer.[6] The currently accepted mechanism involves the transfer of a benzylic proton to either the pyridyl nitrogen or an oxygen atom of the ortho-nitro group.[8][10]

Below is a diagram illustrating the tautomeric equilibrium of 2-(2',4'-dinitrobenzyl)pyridine.

Caption: Tautomeric forms of 2-(2',4'-dinitrobenzyl)pyridine.

Experimental Characterization of Dinitrobenzylpyridine Tautomers

A multi-faceted approach employing synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of the tautomerism in dinitrobenzylpyridine compounds.

Synthesis of 2-(2,4-Dinitrobenzyl)pyridine

The synthesis of 2-(2,4-dinitrobenzyl)pyridine is achieved through the electrophilic aromatic substitution of 2-benzylpyridine.[10] The dinitration occurs under relatively forcing conditions using a mixture of fuming nitric acid and concentrated sulfuric acid.[10] The electrophile, the nitronium ion (NO₂⁺), is generated in situ and preferentially reacts with the more activated benzene ring over the pyridine ring.[10] The directing effect of the benzylpyridine group leads to the introduction of the two nitro groups at the ortho and para positions of the benzene ring.[10]

Experimental Protocol: [10][11]

-

Cool 2-benzylpyridine (3.2 mL) and fuming nitric acid (4.0 mL) separately in an ice bath.

-

In a three-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer, place concentrated sulfuric acid (20 mL) and cool to below 5 °C in an ice-salt bath.

-

Slowly add the cold 2-benzylpyridine dropwise, ensuring the temperature remains below 10 °C.

-

Subsequently, add the cold fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, replace the ice bath with a water bath and heat the mixture to 80 °C with stirring for 20 minutes.

-

Carefully pour the hot reaction mixture onto crushed ice (approx. 200 g) in a beaker.

-

Neutralize the mixture by the dropwise addition of a 2 M sodium hydroxide solution until it is strongly alkaline (pH ~11).

-

Extract the product into diethyl ether (300 mL) by stirring for 15 minutes.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to obtain purified 2-(2,4-dinitrobenzyl)pyridine.

The following diagram outlines the general workflow for the synthesis and analysis of dinitrobenzylpyridine tautomers.

Caption: Experimental workflow for dinitrobenzylpyridine tautomer analysis.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of dinitrobenzylpyridine tautomers.[12][13] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, allowing for the unambiguous identification of the different tautomeric forms.[12][14] Advanced 2D NMR techniques, such as NOESY, can provide insights into the spatial proximity of protons, which is crucial for determining the stereochemistry of the tautomers.[15]

Key NMR Spectral Features of the CH Tautomer of α-DNBP: [12]

| Nucleus | Chemical Shift (ppm) | Description |

| ¹³C | 41.1 | Methylene bridge (CH₂) carbon |

| ¹³C | 141.1, 149.6, 156.8 | Quaternary carbons of the dinitrophenyl and pyridine rings |

| ¹H | - | Highly instructive splitting patterns for the protons on the 2,4-dinitrophenyl and pyridine rings |

The appearance of new signals and changes in the chemical shifts in the NMR spectra upon photo-irradiation provide direct evidence for the formation of the OH and NH tautomers.

UV-Vis Spectroscopy for Monitoring Tautomeric Interconversion

UV-Visible (UV-Vis) spectroscopy is an indispensable technique for studying the photochromic behavior of dinitrobenzylpyridine compounds.[16][17] The different tautomers exhibit distinct absorption spectra, allowing for their quantitative analysis and the study of the kinetics of their interconversion. The stable CH form is typically colorless or pale yellow, while the photo-induced OH and NH tautomers are strongly colored, with characteristic absorption maxima in the visible region.[6][10]

Absorption Maxima (λmax) of 2-(2,4-Dinitrobenzyl)pyridine Tautomers: [9]

| Tautomer | Color | λmax (nm) |

| CH | Colorless/Tan | - |

| NH | Blue | 520 |

| CNO⁻ (conjugate base of NH) | - | 420 |

Flash photolysis and transient absorption spectroscopy are advanced techniques that allow for the detection and characterization of short-lived intermediates in the photochromic process, providing deeper insights into the reaction mechanism.[9][18]

Conclusion and Future Directions

The tautomerism of dinitrobenzylpyridine compounds is a rich and complex field of study with significant implications for both fundamental chemistry and applied sciences. The photo-induced intramolecular proton transfer leading to distinct colored tautomers provides a fascinating platform for the development of novel photoresponsive materials and potential therapeutic agents. A thorough understanding of the factors governing the tautomeric equilibrium, including solvent effects, temperature, and molecular packing in the solid state, is crucial for harnessing the full potential of these compounds.

Future research in this area could focus on the design and synthesis of new dinitrobenzylpyridine derivatives with tailored photochromic properties, such as longer-lived colored states, faster switching speeds, and enhanced fatigue resistance. Furthermore, exploring the biological activity of the different tautomers could open up new avenues for the development of light-activated drugs with improved selectivity and reduced side effects. The continued application of advanced spectroscopic techniques and computational methods will undoubtedly play a pivotal role in unraveling the intricate details of the tautomeric behavior of this important class of heterocyclic compounds.

References

- New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine.

- New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine.

- Latent photochromism (pseudothermochromism) and photofatigue of crystalline 2‐(2′,4′‐dinitrobenzyl)pyridine.

- 5.1.3. Synthesis of 2-(2,4-Dinitrobenzyl)pyridine. The Royal Society of Chemistry.

- Transient behavior of 2-(2', 4'-dinitrobenzyl) pyridine photochromism studied by ultrafast laser spectroscopy.

- 2‐(2,4‐Dinitrobenzyl)pyridine (DNBP): A Potential Light‐Activated Proton Shuttle.

- Photoisomerization of 2-(2,4-Dinitrobenzyl)pyridine and 2-(2-Nitro-4-cyanobenzyl)pyridine. The Journal of Organic Chemistry.

- Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching.

- Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters.

- Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching.

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.

- The crystal and molecular structure of 2-(2',4'-dinitrobenzyl)pyridine. Request PDF.

- Prototropic tautomerism of heteroarom

- How to find the major contributing tautomer of a heterocycle. Quora.

- Dinitrobenzylpyridine. PubChem.

- 2-(2,4-Dinitrobenzyl)pyridine. ChemicalBook.

- Keto-Enol Tautomeriz

- Keto-Enol Tautomerism. YouTube.

- Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide deriv

- 4-(2,4-Dinitrobenzyl)pyridine. PubChem.

- (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions.

- UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. medlifemastery.com [medlifemastery.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. 2-(2,4-Dinitrobenzyl)pyridine | 1151-97-9 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(2,4-Dinitrobenzyl)pyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-(2,4-Dinitrobenzyl)pyridine (DNBP), a molecule of significant interest due to its photochromic properties. This guide is intended for researchers, scientists, and drug development professionals who are working with or developing applications for DNBP and related compounds.

Introduction: The Significance of this compound

This compound (DNBP), with the chemical formula C12H9N3O4, is a photochromic organic compound.[1] This property, where the compound undergoes a reversible color change upon exposure to light, makes it a fascinating subject for research in materials science, particularly for applications in optical data storage and solar energy conversion.[2][3] The photochromism of DNBP is rooted in a photoinduced intramolecular proton transfer (PIPT), a process that can be elucidated through various spectroscopic techniques.[4][5] A thorough spectroscopic characterization is therefore paramount to understanding its structure, purity, and photochromic behavior.

This guide will delve into the core spectroscopic techniques for characterizing the stable ground state of DNBP: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique as applied to DNBP, provide detailed experimental protocols, and interpret the resulting data.

Chemical Structure of this compound

To fully appreciate the spectroscopic data, it is essential to be familiar with the molecular structure of DNBP.

Figure 1: Chemical structure of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and is particularly crucial for studying the photochromic properties of DNBP. The presence of conjugated systems, including the pyridine and dinitrophenyl rings, gives rise to characteristic absorption bands in the UV-Vis spectrum.

Principle

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption of light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy orbitals (π*). The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. For DNBP, the key chromophores are the pyridine ring and the dinitro-substituted benzene ring.

Upon irradiation with UV light, DNBP can undergo a tautomeric shift, leading to the formation of colored species such as an aci-nitro anion and an N-H quinoid tautomer, which exhibit strong absorption in the visible region.[5]

Experimental Protocol: UV-Vis Analysis of DNBP

-

Sample Preparation:

-

Prepare a stock solution of DNBP in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

-

-

Instrumentation and Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan a baseline with a cuvette containing the pure solvent.

-

Acquire the spectrum of the DNBP solution from 200 to 800 nm.

-

-

Photochromism Study (Optional):

Data Interpretation

The UV-Vis spectrum of the ground state of DNBP will typically show strong absorptions in the UV region due to π-π* transitions of the aromatic rings. After UV irradiation, the appearance of new absorption bands in the visible region (around 570 nm) is indicative of the formation of the colored tautomeric forms.[3]

| Compound State | Expected λmax Region | Associated Transition |

| Ground State | 250-350 nm | π-π* transitions of aromatic rings |

| Photo-induced State | 500-600 nm | π-π* transitions of the quinoid system |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in DNBP, respectively.

Principle